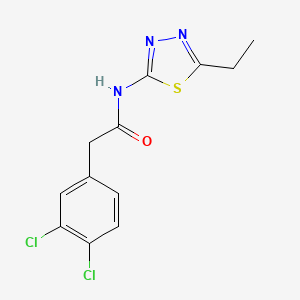
6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one
Descripción general
Descripción
6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one, commonly known as EPDHPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of pyridazines and has a molecular formula of C13H14N2O.
Aplicaciones Científicas De Investigación
Antihypertensive Activity
6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one and its derivatives have been explored for their potential antihypertensive activities. Studies have shown that certain derivatives, including compounds 16, 19, 24, 30, 39, 42, and 45, exhibit significant antihypertensive effects, as evaluated by non-invasive methods like the Tail Cuff method (Siddiqui, Mishra, & Shaharyar, 2010). Additionally, other derivatives, such as compounds 4e, 4i, and 4k, have shown comparable antihypertensive activity to standard treatments like hydralazine and propranolol (Siddiqui, Mishra, Shaharyar, Husain, Rashid, & Pal, 2011).
Pharmacological Diversity
Pyridazinone derivatives, including 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one, are noted for their presence in various pharmaceuticals and pesticides. These derivatives are components of several marketed selective COX-2 inhibitors and are involved in treatments for pain, inflammation, fever, and other conditions. They are also investigated for potential applications in treating multiple sclerosis, hypertension, Alzheimer's disease, and as inhibitors in cytokine production and transduction (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).
Cancer Research
In cancer research, certain derivatives of 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one, such as DNMDP, have shown potential in inhibiting phosphodiesterases, which in turn facilitates cancer cell killing through interactions with SLFN12 (Lewis et al., 2019).
Solubility and Thermodynamic Behavior
The solubility and thermodynamic behavior of pyridazinone derivatives, including 6-phenyl-4,5-dihydropyridazin-3(2H)-one, have been studied extensively. These compounds have demonstrated weak aqueous solubility, with variations observed in different solvent mixtures like Transcutol and water (Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017).
Anti-inflammatory and Other Biological Activities
Some derivatives of 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for their anti-inflammatory activities. For instance, compounds like 2b, 2d, and 2g have shown promising anti-inflammatory effects in carrageenan-induced rat paw edema models (Bashir et al., 2012).
Propiedades
IUPAC Name |
3-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNQDHIBLIKEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401693 | |
| Record name | 3(2H)-Pyridazinone, 6-(4-ethylphenyl)-4,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Pyridazinone, 6-(4-ethylphenyl)-4,5-dihydro- | |
CAS RN |
55901-91-2 | |
| Record name | 3(2H)-Pyridazinone, 6-(4-ethylphenyl)-4,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{7-[3-(dimethylamino)propyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6121261.png)

![N-(4-isopropylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6121281.png)
![N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121284.png)
![ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6121287.png)

![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-thienyl)propanamide](/img/structure/B6121302.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide](/img/structure/B6121321.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B6121325.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B6121332.png)

![2-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B6121356.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B6121358.png)